[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole ring and an oxolane ring connected via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1-propylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the oxolane ring: This involves the cyclization of a suitable diol or halohydrin precursor.
Linking the two rings: The final step involves the reaction of the pyrazole and oxolane intermediates with formaldehyde and a primary amine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of the pyrazole and oxolane rings.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives at the nitrogen atoms.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe to investigate biological pathways involving pyrazole and oxolane derivatives.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, leveraging the unique structural features of the pyrazole and oxolane rings.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(tetrahydrofuran-2-yl)methyl]amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(pyrrolidin-2-yl)methyl]amine: Similar structure but with a pyrrolidine ring instead of an oxolane ring.
Uniqueness
[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is unique due to the combination of the pyrazole and oxolane rings, which confer distinct chemical and biological properties. The presence of both rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H23N3O |
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Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C13H23N3O/c1-3-6-16-10-12(11(2)15-16)8-14-9-13-5-4-7-17-13/h10,13-14H,3-9H2,1-2H3 |
InChI Key |
NDIFJXAFOZPGQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNCC2CCCO2 |
Origin of Product |
United States |
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